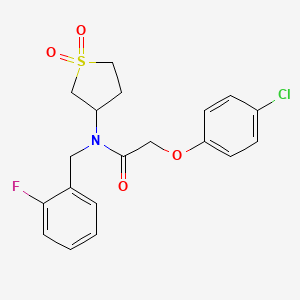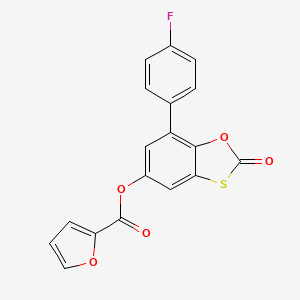
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a prop-2-en-1-yloxy group attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-hydroxybenzamide with prop-2-en-1-ol under acidic conditions to form 4-(prop-2-en-1-yloxy)benzamide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced by reacting 4-(prop-2-en-1-yloxy)benzamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Furan Ring: The final step involves the reaction of the intermediate product with furan-2-ylmethylamine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide core, resulting in the formation of corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE can be compared with other similar compounds, such as:
N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.
N-[(4-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE: This compound contains a thiophene ring instead of a furan ring, which may affect its electronic properties and interactions with biological targets.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Properties
Molecular Formula |
C22H20ClNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h2-12,14H,1,13,15-16H2 |
InChI Key |
BUOPRODQYFDUPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11402219.png)
![Ethyl 7-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11402227.png)
![N-(3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11402228.png)
![5-butyl-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402238.png)


![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B11402255.png)
![methyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11402256.png)
![7-fluoro-2-[3-(propan-2-yloxy)propyl]-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11402260.png)

![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11402275.png)
![5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11402284.png)
![6-ethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11402302.png)

